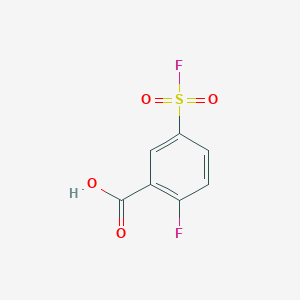
(6-methyl-1,4-oxazepan-6-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-1,4-oxazepan-6-yl)methanol: is a chemical compound with the molecular formula C7H15NO2 It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-methyl-1,4-oxazepan-6-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methyl-1,4-oxazepane with formaldehyde under acidic conditions to yield the desired product. The reaction conditions often include a temperature range of 0-5°C and a pH of around 4-5 to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-methyl-1,4-oxazepan-6-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: (6-methyl-1,4-oxazepan-6-yl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry.
Medicine: In pharmaceutical research, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets can lead to the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (6-methyl-1,4-oxazepan-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
(6-methyl-1,4-oxazepan-6-yl)ethanol: Similar structure with an ethyl group instead of a methyl group.
(6-methyl-1,4-thiazepan-6-yl)methanol: Contains a sulfur atom instead of an oxygen atom in the ring.
(6-methyl-1,4-diazepan-6-yl)methanol: Contains two nitrogen atoms in the ring instead of one.
Uniqueness: (6-methyl-1,4-oxazepan-6-yl)methanol is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
1936551-17-5 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(6-methyl-1,4-oxazepan-6-yl)methanol |
InChI |
InChI=1S/C7H15NO2/c1-7(5-9)4-8-2-3-10-6-7/h8-9H,2-6H2,1H3 |
InChI Key |
KPQBQUGGWHUPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCOC1)CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



